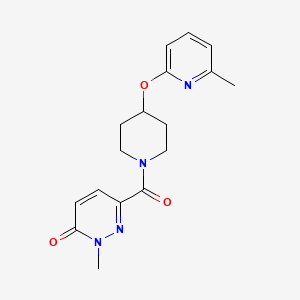
2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound characterized by a complex structure incorporating pyridine and pyridazine rings. This compound is of interest due to its potential bioactivity, which could be leveraged in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis often begins with pyridazine and pyridine derivatives.
Key Reaction: The coupling of pyridazine and pyridine units is achieved through nucleophilic substitution, facilitated by suitable protecting groups to ensure selective reactivity.
Conditions: Reactions are typically conducted in polar aprotic solvents like DMF or DMSO, with the use of bases such as K₂CO₃ to facilitate deprotonation and activation.
Industrial Production Methods
Scale-Up Considerations: Industrial synthesis would involve optimization of the reaction conditions for high yield and purity, ensuring minimal by-products. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxidized derivatives, which could impact its biological activity.
Reduction: Hydrogenation can reduce specific functional groups, altering the electronic properties and potentially the activity of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the side chains on the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Use of reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C as the catalyst in the presence of H₂ gas.
Substitution: Use of halogenating agents like NBS (N-Bromosuccinimide) for electrophilic bromination.
Major Products
Oxidized Derivatives: Products may include N-oxides or hydroxylated forms.
Reduced Products: Hydrogenated versions of the starting compound.
Substituted Derivatives: Halogenated, alkylated, or otherwise functionalized analogs.
科学的研究の応用
Chemistry
Catalysis: As a potential ligand in catalytic systems.
Material Science: In the synthesis of advanced materials with unique electronic properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Cell Signaling: Could affect signaling pathways, impacting cell function.
Medicine
Therapeutics: Explored for potential pharmaceutical applications, including anticancer and antimicrobial agents.
Diagnostics: May be used in the development of diagnostic tools.
Industry
Agrochemicals: Potential use in the formulation of pesticides or herbicides.
Polymers: In the creation of specialized polymers with desired properties.
作用機序
Molecular Targets: The compound likely interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: May involve pathways related to oxidative stress, inflammation, or cell proliferation.
類似化合物との比較
2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: stands out due to its unique combination of pyridazine and pyridine rings. Compared to other heterocyclic compounds, it may offer distinct bioactivities and chemical reactivities.
List of Similar Compounds
Pyridazin-3(2H)-one derivatives
Pyridine-2-yl ethers
Piperidine-carbonyl compounds
Hope that gives you an insightful glance into this intriguing compound! What would you like to know more about next?
特性
IUPAC Name |
2-methyl-6-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-4-3-5-15(18-12)24-13-8-10-21(11-9-13)17(23)14-6-7-16(22)20(2)19-14/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTIQTSBGCMZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














